

OD36 mechanism of action

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Compound of Interest

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An In-depth Technical Guide on the Core Mechanism of Action of **OD36**

Introduction

OD36 is a macrocyclic small molecule inhibitor that has demonstrated potent and specific activity against two key protein kinases: Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).^{[1][2]} Its dual inhibitory action positions it as a promising therapeutic candidate for a range of conditions, from inflammatory diseases to the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).^{[2][3]} This technical guide provides a comprehensive overview of the core mechanism of action of **OD36**, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: Dual Inhibition of RIPK2 and ALK2

The primary mechanism of action of **OD36** is the competitive inhibition of the ATP-binding pockets of both RIPK2 and ALK2.^{[1][4]} As a macrocyclic compound, **OD36** is designed to mimic the interactions of the adenine ring of ATP with the hinge region of the kinase domain.^[5] This binding prevents the phosphorylation of downstream substrates, thereby blocking the propagation of their respective signaling cascades.

Experimental evidence confirms that **OD36** is specific for the ATP-binding pocket of RIPK2. A mutation of the gatekeeper residue, threonine 95, to a bulkier methionine (T95M) in RIPK2 creates steric hindrance that prevents **OD36** from binding, thus conferring resistance to the

inhibitor.[4] This demonstrates a similar mode of action to other ATP-competitive kinase inhibitors like Gefitinib.[4] Furthermore, a co-crystal structure of **OD36** with ALK2 has been resolved, providing a detailed view of its binding mode.[6]

Data Presentation: Quantitative Kinase Inhibition Profile

The inhibitory potency of **OD36** has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of **OD36**

Target Kinase	Parameter	Value (nM)
RIPK2	IC50	5.3[1][7]
ALK2 (ACVR1)	IC50	47[1][7][8]
ALK2 R206H	IC50	22[1][7][8]

IC50: The half-maximal inhibitory concentration, representing the concentration of **OD36** required to inhibit 50% of the kinase activity in vitro.

Table 2: Binding Affinity of **OD36**

Target Kinase	Parameter	Value (nM)
ALK2 (ACVR1)	Kd	37[1][7][8]
ALK1	Kd	90[1][8]

Kd: The dissociation constant, indicating the binding affinity of **OD36** to the target kinase. A lower Kd value signifies a higher binding affinity.

Signaling Pathways Modulated by **OD36**

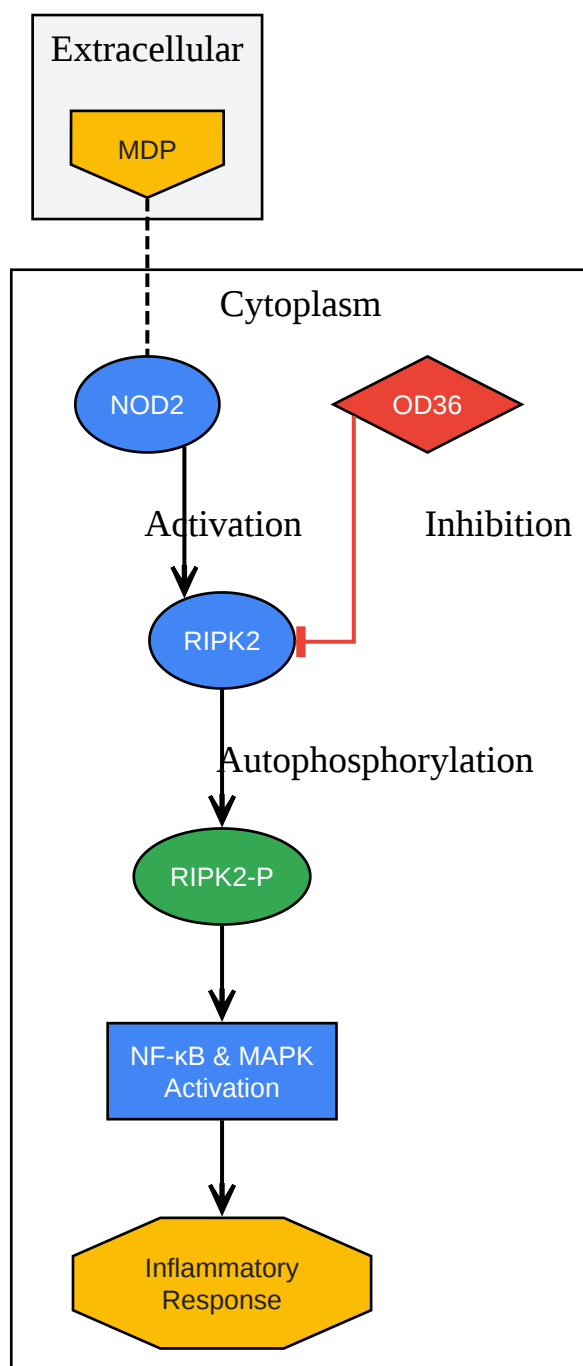
OD36 exerts its therapeutic effects by intervening in two distinct and critical signaling pathways: the NOD-RIPK2 pathway in inflammation and the BMP-ALK2-SMAD pathway in bone

formation.

Inhibition of the NOD-RIPK2 Inflammatory Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a central kinase in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][5][9] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation, leading to the activation of downstream NF- κ B and MAPK signaling pathways.[2][4] This cascade results in the production of pro-inflammatory cytokines and chemokines.[5]

OD36 effectively blocks this pathway by inhibiting the kinase activity of RIPK2. It has been shown to prevent the autophosphorylation of RIPK2 induced by the NOD2 ligand, muramyl dipeptide (MDP).[2][4] Consequently, the activation of NF- κ B and MAPK is suppressed, leading to a reduction in the inflammatory response.[2][4]



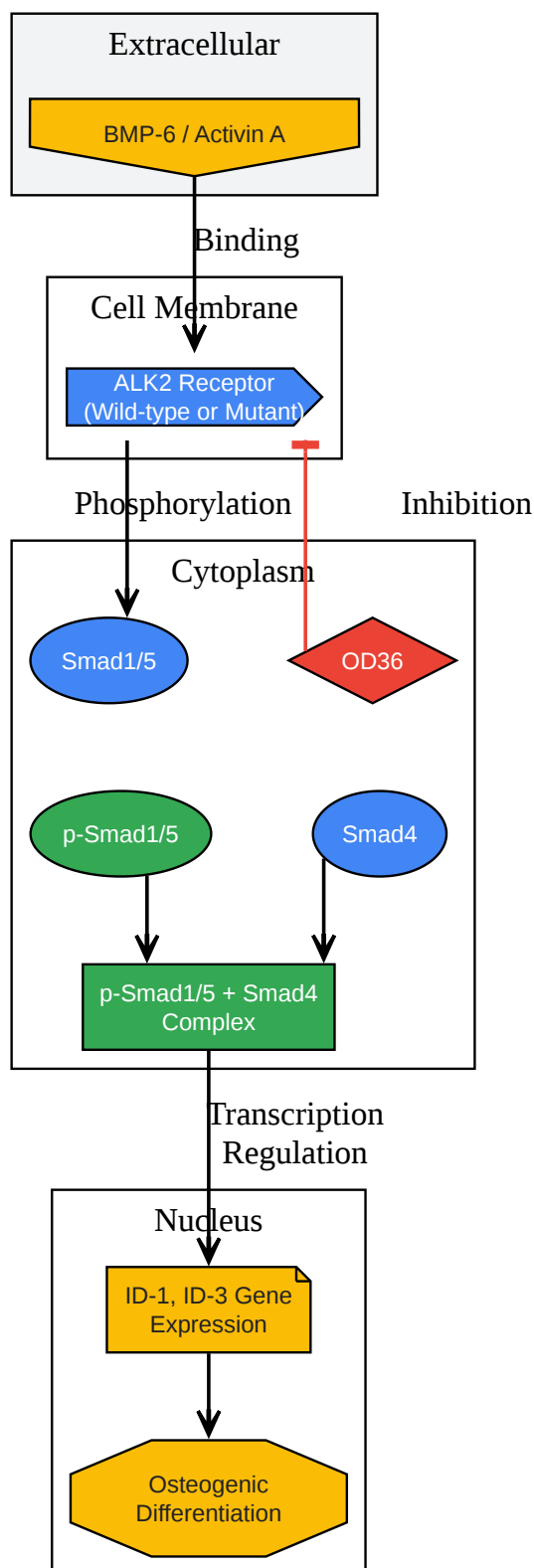
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Caption: **OD36** inhibits the NOD2-RIPK2 signaling pathway.

Inhibition of the BMP-ALK2-SMAD Signaling Pathway

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor. In its normal function, ALK2 is activated upon binding of BMP ligands, leading to the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5.[1] Phosphorylated Smad1/5 then forms a complex with Smad4, translocates to the nucleus, and regulates the expression of target genes, such as ID-1 and ID-3, to control osteogenic differentiation.[1][8]

In conditions like Fibrodysplasia Ossificans Progressiva (FOP), a gain-of-function mutation in ALK2 (e.g., R206H) leads to its hyperactivity, causing excessive bone formation in soft tissues. [1] **OD36** potently antagonizes both wild-type and mutant ALK2 signaling. It has been demonstrated to inhibit BMP-6-induced phosphorylation of Smad1/5 and to block the activation of Smad1/5 and the expression of its target genes in response to Activin A in FOP patient-derived cells.[1][8]



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Caption: **OD36** inhibits the ALK2-SMAD signaling pathway.

Experimental Protocols

The mechanism of action of **OD36** has been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the literature.

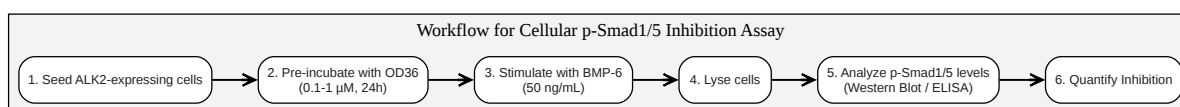
In Vitro Kinase Inhibition Assay

- Objective: To determine the IC₅₀ of **OD36** against target kinases.
- Methodology:
 - Recombinant human kinase enzymes (e.g., RIPK2, ALK2) are incubated with a specific substrate and ATP in a reaction buffer.
 - Serial dilutions of **OD36** are added to the reaction wells.
 - The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
 - The percentage of kinase inhibition is calculated relative to a DMSO vehicle control.
 - IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assay for Inhibition of BMP-induced p-Smad1/5

- Objective: To assess the ability of **OD36** to inhibit ALK2 signaling in a cellular context.
- Methodology:
 - Cells expressing the ALK2 receptor (e.g., KS483 cells or FOP-derived endothelial colony-forming cells) are seeded in multi-well plates.[\[1\]](#)[\[8\]](#)
 - Cells are pre-incubated with various concentrations of **OD36** (e.g., 0.1-1 μ M) for a specified time (e.g., 1 hour).[\[1\]](#)[\[8\]](#)

- The cells are then stimulated with a BMP ligand, such as BMP-6 (e.g., 50 ng/mL), for a short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][8]
- Cell lysates are prepared, and protein concentrations are determined.
- The levels of phosphorylated Smad1/5 and total Smad1/5 are analyzed by Western blotting or a quantitative immunoassay (e.g., ELISA).
- The inhibitory effect of **OD36** is quantified by the reduction in the p-Smad1/5 to total Smad1/5 ratio.



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Caption: A typical experimental workflow for cellular assays.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

- Objective: To evaluate the in vivo anti-inflammatory efficacy of **OD36**.
- Methodology:
 - A cohort of mice is used for the experiment.
 - The test group receives an intraperitoneal (i.p.) injection of **OD36** (e.g., 6.25 mg/kg).[1][4]
Control groups receive a vehicle (e.g., DMSO) or a reference compound.
 - After a short pre-treatment period (e.g., 30 minutes), peritonitis is induced by an i.p. injection of MDP (e.g., 150 μg).[4][10]

- After a defined duration (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect the inflammatory cells (peritoneal lavage).[4][10]
- The total number of white blood cells in the lavage fluid is counted.
- Differential cell counts (e.g., neutrophils, lymphocytes) are performed using cytospin preparations and staining or flow cytometry.[1][4][10]
- The efficacy of **OD36** is determined by its ability to reduce the recruitment of inflammatory cells to the peritoneum compared to the vehicle-treated group.[1][4][10]
- Additionally, RNA can be extracted from the collected cells to analyze the expression of RIPK2-dependent genes and inflammatory cytokines via qRT-PCR.[1][10]

Conclusion

OD36 is a potent, dual-specific inhibitor of RIPK2 and ALK2 kinases. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of these enzymes, leading to the effective blockade of two distinct and clinically relevant signaling pathways. By inhibiting the NOD-RIPK2 pathway, **OD36** demonstrates significant anti-inflammatory properties.

Simultaneously, its inhibition of the BMP-ALK2-SMAD pathway provides a strong rationale for its development as a treatment for heterotopic ossification in disorders such as FOP. The comprehensive preclinical data, including potent in vitro activity and in vivo efficacy, underscore the therapeutic potential of **OD36**.

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